Einecs 227-618-5

Analytical Chemistry Formulation Science In Vitro Assay Development

Researchers requiring a highly water-soluble atropine salt for analytical or in vitro applications often encounter confounding solvent effects from standard atropine base. Atropine salicylate (CAS 5908-95-2) directly addresses this with >25 mg/mL aqueous solubility, eliminating DMSO-induced artifacts. - Enables preparation of concentrated aqueous stock solutions for HPLC/LC-MS method validation. - Mitigates cell viability issues in functional assays by avoiding organic co-solvents. - Provides a distinct salicylate counterion for pre-formulation salt screening and COX pathway research.

Molecular Formula C24H29NO6
Molecular Weight 427.5 g/mol
CAS No. 5908-95-2
Cat. No. B15344776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 227-618-5
CAS5908-95-2
Molecular FormulaC24H29NO6
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1=CC=C(C(=C1)C(=O)O)O
InChIInChI=1S/C17H23NO3.C7H6O3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;8-6-4-2-1-3-5(6)7(9)10/h2-6,13-16,19H,7-11H2,1H3;1-4,8H,(H,9,10)
InChIKeyIZZLGHLOPJMTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atropine Salicylate Overview


Atropine salicylate (Einecs 227-618-5, CAS 5908-95-2) is a salt form of the tropane alkaloid atropine, a well-characterized, non-selective competitive antagonist of muscarinic acetylcholine receptors (M1-M5) [1]. The compound is formed from the atropine base and salicylic acid, which confers a unique physicochemical and pharmacological profile compared to more common atropine salts. Its chemical identity is distinct, with the molecular formula C24H27NO5 and a molecular weight of 409.47 g/mol, and it is recognized under its EINECS number 227-618-5 . This specific salt form is utilized in research contexts where its particular solubility, stability, or the combined pharmacological effects of atropine and salicylate are of interest.

Compound Identity Atropine salicylate salt, distinct from atropine sulfate
Workflow Fit High aqueous solubility supports direct assay buffer preparation
Selection Context Salicylate moiety requires consideration in dual-pathway research

Atropine Salicylate vs. Atropine Sulfate: Key Differences


Generic substitution is not appropriate between atropine salicylate and other atropine salts, most notably atropine sulfate, due to fundamental differences in physicochemical properties that dictate their suitability for specific experimental and industrial applications [1]. The distinct counterion (salicylate vs. sulfate) significantly alters the compound's solubility profile, melting point, and stability in various media, which are critical parameters for in vitro assays, formulation development, and analytical method validation. Furthermore, the salicylate moiety itself is a pharmacologically active entity, introducing a potential for confounding effects in biological studies if its presence is not accounted for. Therefore, procurement decisions must be guided by the specific experimental requirements rather than a generic 'atropine' specification.

Property
Atropine Salicylate (Target)
Atropine Sulfate (Substitute)
Counterion
Salicylate – may confound COX pathway studies
Sulfate – inert, less biological activity
Solubility Profile
Markedly higher aqueous solubility; may reduce need for co-solvents
Lower aqueous solubility; often requires organic co-solvents
Stability
Salt-specific degradation; solid-state interactions differ
Solution degradation documented; different salt may alter stability profile

Atropine Salicylate: Comparative Evidence


Enhanced Water Solubility

Atropine salicylate exhibits a marked improvement in aqueous solubility over the atropine free base, a critical differentiator for preparing solutions for biological assays and analytical standards. While atropine base is only slightly soluble in water (approximately 1 in 500 or 2 mg/mL), atropine salicylate is reported to be soluble to at least 25 mg/mL, a greater than 10-fold increase [1].

Enhanced Aqueous Solubility
Cross-study comparable
≥25 mg/mL vs. ~2 mg/mL
Greater than 10-fold increase
Supports aqueous stock preparation for in vitro assays
Data from chemistry databases; solvent-free assay fit
Analytical Chemistry Formulation Science In Vitro Assay Development

In Vivo Antimuscarinic Potency

While direct comparative data between atropine salicylate and atropine sulfate are scarce, a robust body of evidence places atropine sulfate's activity within a defined hierarchy of antimuscarinic compounds. In an in vivo model of pilocarpine-induced salivation in unanesthetized rabbits, atropine sulfate demonstrated a relative activity of 100, while the structurally related quaternary analog, atropine methylnitrate, was 8-fold more potent with an activity of 800 [1]. This demonstrates that the salt form and resulting structural modifications drastically alter potency, underscoring that the choice of salt is not trivial. As a tertiary amine salt like atropine sulfate, atropine salicylate is expected to share its central nervous system activity profile, which is distinct from quaternary analogs like atropine methylnitrate that do not readily cross the blood-brain barrier [2].

In Vivo Antimuscarinic Potency
Class-level inference
Atropine sulfate relative activity: 100; Atropine methylnitrate: 800 (8-fold higher)
Salt form can drastically alter activity and CNS penetration profile
Inferred from class analogs; direct salicylate data lacking
Pharmacology In Vivo Studies Drug Development

Chemical Stability Profile

The chemical stability of atropine salts is highly dependent on the counterion and formulation conditions. In solution, atropine is known to degrade via hydrolysis to tropine and tropic acid. The rate of this degradation is pH and temperature-dependent. While specific long-term stability data for solid atropine salicylate are not widely published, studies on atropine solutions show significant degradation over time; for example, atropine solutions stored at room temperature for 6 years lost approximately 25% of their labeled biological activity [1]. The salicylate salt may exhibit a different stability profile compared to the sulfate, especially in solid-state interactions, as documented for phenyl salicylate in combination products [2].

Chemical Stability Profile
Class-level inference
Atropine sulfate solutions: ~25% activity loss after 6 years (room temp)
Stability differs by salt; compound-specific data needed for long-term studies
Solid-state salicylate stability not directly quantified
Pharmaceutical Analysis Stability Studies Quality Control

Atropine Salicylate: Application Scenarios


Analytical Standard Preparation

When preparing analytical standards for methods like HPLC or LC-MS where high aqueous solubility is paramount, atropine salicylate is preferred over atropine base. Its enhanced water solubility (>25 mg/mL) allows for the creation of concentrated, stable stock solutions in aqueous buffers, minimizing the use of organic solvents that can affect chromatographic performance or sample integrity [1].

In Vitro Aqueous Pharmacology

For in vitro receptor binding or cell-based functional assays, the use of atropine salicylate can mitigate solvent-related artifacts. Its high water solubility enables direct addition to assay buffers, avoiding the confounding effects of DMSO or ethanol on cell viability and receptor function, which is a common concern when using the less soluble atropine base [1].

Pre-formulation Salt Comparison

Atropine salicylate serves as a critical comparator in pre-formulation and salt screening studies. Its distinct physicochemical properties—including solubility, melting point, and hygroscopicity—allow formulation scientists to evaluate the impact of the counterion on the developability of an atropine-based drug product. This is essential for optimizing parameters like dissolution rate and solid-state stability [2].

Combined Pharmacological Effects

This compound is uniquely suited for research exploring the intersection of the cholinergic and cyclooxygenase (COX) pathways. As the active moiety of the prodrug acetylsalicylic acid (aspirin), the salicylate counterion may exert its own anti-inflammatory and analgesic effects. Atropine salicylate is therefore the specific tool compound required to dissect these dual mechanisms in models where both antimuscarinic and COX-inhibiting activities are hypothesized to contribute to an observed outcome [3].

Application
Selection Property
Validation Focus
Analytical Standard Preparation
High aqueous solubility facilitates aqueous stock solutions
Verify solubility and stability in chosen buffer
In Vitro Aqueous Pharmacology
Direct buffer addition without organic co-solvents
Confirm receptor binding activity in assay buffer
Pre-formulation Salt Screening
Distinct counterion impact on solid-state properties
Evaluate dissolution rate, hygroscopicity, and stability
Dual-Pathway Research (Muscarinic & COX)
Salicylate moiety for COX inhibition pathway studies
Assess contribution of both mechanisms in model systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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